molecular formula C6H4ClFO B3420950 2-Chloro-6-fluorophenol CAS No. 20651-57-4

2-Chloro-6-fluorophenol

Cat. No. B3420950
CAS RN: 20651-57-4
M. Wt: 146.54 g/mol
InChI Key: QIAQIYQASAWZPP-UHFFFAOYSA-N
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Patent
US07402603B2

Procedure details

4 g (56 mmol) of chlorine is introduced at this temperature. Then 60.5 g (540 mmol) of 2-fluorophenol are dropped in the solution over about 2 hours, while at the same rate 42 g (590 mmol) more chlorine is Introduced. After that 4 g more chlorine are introduced to complete the chlorination.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60.5 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[F:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10]>>[Cl:1][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([F:3])[C:5]=1[OH:10]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
60.5 g
Type
reactant
Smiles
FC1=C(C=CC=C1)O
Name
Quantity
42 g
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is Introduced

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=CC=C1)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07402603B2

Procedure details

4 g (56 mmol) of chlorine is introduced at this temperature. Then 60.5 g (540 mmol) of 2-fluorophenol are dropped in the solution over about 2 hours, while at the same rate 42 g (590 mmol) more chlorine is Introduced. After that 4 g more chlorine are introduced to complete the chlorination.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60.5 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[F:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10]>>[Cl:1][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([F:3])[C:5]=1[OH:10]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
60.5 g
Type
reactant
Smiles
FC1=C(C=CC=C1)O
Name
Quantity
42 g
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is Introduced

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=CC=C1)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.